Methyl 7-(4-fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Description
Methyl 7-(4-fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate (C₁₄H₁₃FN₄O₂; molecular weight 288.28) is a heterocyclic compound featuring a triazolo-pyrimidine core with a 4-fluorophenyl group at position 7, a methyl group at position 5, and a methyl ester at position 6 . Its structure (Fig. The compound is of interest in medicinal chemistry due to the pharmacological relevance of triazolo-pyrimidines, which are known for antibacterial, antifungal, and receptor-targeting activities .
Properties
IUPAC Name |
methyl 7-(4-fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN4O2/c1-8-11(13(20)21-2)12(9-3-5-10(15)6-4-9)19-14(18-8)16-7-17-19/h3-7,12H,1-2H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCWDOWKXAXDZNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=CC=C(C=C3)F)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar triazole-pyrimidine hybrid compounds have shown promising neuroprotective and anti-inflammatory properties .
Mode of Action
Related triazole-pyrimidine hybrid compounds have been shown to inhibit nitric oxide (no) and tumor necrosis factor-α (tnf-α) production in lps-stimulated human microglia cells .
Biochemical Pathways
Similar compounds have been observed to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway .
Result of Action
Similar compounds have shown promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (er) chaperone, bip, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Biochemical Analysis
Biochemical Properties
Methyl 7-(4-fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has shown promising results in biochemical reactions. It has been found to interact with various enzymes and proteins. For instance, it has been identified as a potential inhibitor of CDK2, a cyclin-dependent kinase.
Cellular Effects
This compound has demonstrated significant cytotoxic activities against various cell lines, including MCF-7 and HCT-116. It influences cell function by altering cell signaling pathways and gene expression.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
It has shown promising results in terms of stability and long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
Biological Activity
Methyl 7-(4-fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and potential therapeutic applications.
Compound Overview
Chemical Structure and Properties:
- IUPAC Name: this compound
- Molecular Formula: C14H13FN4O2
- Molecular Weight: 284.28 g/mol
The compound features a triazolopyrimidine core with a fluorophenyl substitution that enhances its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:
- Formation of the Triazolopyrimidine Core: Cyclization of appropriate precursors.
- Introduction of the Fluorophenyl Group: Achieved through substitution reactions.
- Methyl Group Addition: Utilizes methylating agents like methyl iodide.
- Final Assembly: Coupling the carboxylate moiety to the triazolopyrimidine core.
Anticancer Properties
Research indicates that derivatives of triazolo[1,5-a]pyrimidines exhibit potent anticancer activities. For instance:
- Mechanism of Action: The compound may inhibit pathways involved in cell proliferation, such as the ERK signaling pathway. In vitro studies have shown that it can induce apoptosis and cell cycle arrest in cancer cell lines (e.g., MGC-803) by modulating proteins related to these processes .
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| H12 | MGC-803 | 0.58 | ERK pathway inhibition |
| 2 | HCT-116 | 0.53 | Tubulin polymerization inhibition |
Antimicrobial Activity
In addition to anticancer effects, the compound has shown potential antimicrobial properties:
- Antiviral Activity: Certain derivatives have been reported to inhibit viral replication at non-toxic concentrations. For example, compounds based on this scaffold have demonstrated activity against various viruses including influenza and HIV .
Case Studies
- Study on Anticancer Activity:
- Antiviral Evaluation:
Scientific Research Applications
Research indicates that compounds within the triazolopyrimidine class exhibit various biological activities including:
-
Anti-inflammatory Activity :
- Studies have shown that derivatives of triazolopyrimidine can inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process. For example, related compounds have demonstrated IC50 values comparable to established anti-inflammatory drugs like celecoxib.
-
Antibacterial Activity :
- The compound has shown effectiveness against several bacterial strains. Modifications in the molecular structure have been linked to enhanced potency against pathogens such as Staphylococcus aureus.
-
Antifungal Activity :
- The antifungal potential of triazolopyrimidine derivatives has been explored with promising results against various fungi, including species of Candida.
Structure-Activity Relationship (SAR)
The biological activity of methyl 7-(4-fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is closely related to its chemical structure. Key points include:
- Electron-donating groups , such as methoxy or fluorine substituents on the phenyl rings, enhance biological activity by improving solubility and interaction with biological targets.
- Hydrophobic interactions are crucial for binding affinity to target proteins involved in inflammation and microbial resistance.
Case Studies
A collection of studies has evaluated the biological activities of similar compounds:
| Study | Compound | Activity | Findings |
|---|---|---|---|
| Study 1 | Triazolopyrimidine Derivative | Anti-inflammatory | Significant COX-2 inhibition (IC50 = 0.04 μmol) |
| Study 2 | Triazolo-Pyrimidine Analog | Antibacterial | Effective against Staphylococcus aureus with MIC values < 10 μg/ml |
| Study 3 | Fluorinated Pyrimidines | Antifungal | Broad spectrum against Candida albicans, MIC = 12.5 μg/ml |
Comparison with Similar Compounds
Substituent Variations at the 7-Position
The 7-position substituent is critical for modulating bioactivity and physicochemical properties. Key analogues include:
Key Observations :
- Electron-withdrawing groups (e.g., 4-fluorophenyl, 4-chlorophenyl) enhance stability and influence binding to targets like FcRn .
- Lipophilicity : Chlorophenyl derivatives exhibit higher logP values compared to fluorophenyl analogues, impacting membrane permeability .
- Bioactivity : 4-Isopropylphenyl and 4-isopropoxyphenyl substituents in carboxamide derivatives (e.g., compounds 1, 10 in ) showed antibacterial activity against Enterococcus, suggesting substituent-dependent potency.
Ester Group Variations at the 6-Position
The ester group affects metabolic stability and solubility:
Key Observations :
Antibacterial Activity
- 4-Isopropylphenyl and 4-isopropoxyphenyl derivatives (compounds 1, 10 in ) showed moderate to high activity against Enterococcus (MIC: 4–32 µg/mL), attributed to hydrophobic interactions with bacterial targets .
- Fluorophenyl vs. Chlorophenyl : Fluorine’s electronegativity may enhance target binding via dipole interactions, though direct antibacterial data for the target compound are lacking.
FcRn Receptor Targeting
- UCB-FcRn-303 (3,5-difluorophenyl, 3-pyridyl) and UCB-FcRn-84 (3-fluorophenyl ethanone) demonstrated high affinity for the neonatal Fc receptor, a target for autoimmune therapies .
- Target Compound’s Potential: The 4-fluorophenyl group may mimic UCB-FcRn-84’s binding mode, suggesting utility in FcRn-mediated drug delivery.
Physicochemical Properties
*Estimated based on substituent contributions.
Key Notes:
Q & A
Basic Questions
Q. What are the standard synthetic protocols for Methyl 7-(4-fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate?
- Methodology : The compound can be synthesized via multicomponent reactions involving aldehydes, 3-amino-1,2,4-triazole, and cyanoacetyl derivatives. A typical procedure involves heating reagents in dimethylformamide (DMF) with triethylamine as a base at 120°C for 10 hours, followed by recrystallization from ethanol/DMF . Alternative protocols use catalysts like TMDP (trimethylenedipiperidine) in ethanol/water (1:1 v/v), achieving yields up to 85–92% under reflux conditions .
- Key Considerations :
- Catalyst selection impacts yield and safety (e.g., TMDP is toxic but efficient) .
- Solvent systems (e.g., DMF vs. ethanol/water) influence reaction kinetics and purity .
Q. How is the compound characterized to confirm its structure and purity?
- Methodology :
- NMR Spectroscopy : and NMR (400 MHz) verify substituent positions and aromatic proton environments. For example, the 4-fluorophenyl group shows distinct deshielded protons near δ 7.4–7.6 ppm .
- X-ray Crystallography : Resolves bond lengths and angles (e.g., triazolo-pyrimidine core geometry) .
- TLC and Melting Point Analysis : Silica gel TLC (UV 254 nm) monitors reaction progress; melting points confirm purity (e.g., Büchi B-545 apparatus) .
Q. What purification methods are recommended for this compound?
- Methodology :
- Recrystallization : Ethanol/DMF mixtures are effective for removing unreacted starting materials .
- Column Chromatography : Silica gel columns with ethyl acetate/hexane gradients isolate derivatives with substituent-sensitive Rf values .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields or side-product formation?
- Methodology :
- Catalyst Screening : Replace TMDP with less toxic alternatives (e.g., morpholine derivatives) while adjusting solvent polarity .
- Temperature Modulation : Lower temperatures (80–100°C) reduce decomposition but may prolong reaction times .
- Solvent Optimization : Binary solvent systems (e.g., ethanol/water) improve solubility of intermediates, enhancing yields by 10–15% .
Q. How should researchers resolve contradictions in spectroscopic data across studies?
- Case Example : Conflicting NMR signals for the methyl group at C5 (δ 2.1–2.3 ppm vs. δ 2.4–2.5 ppm) may arise from solvent effects (DMSO-d6 vs. CDCl3) or crystallographic packing .
- Resolution Strategy :
- Compare data with structurally analogous compounds (e.g., ethyl 7-(4-bromophenyl) derivatives) .
- Use 2D NMR (COSY, HSQC) to assign overlapping signals unambiguously .
Q. What strategies are effective for modifying substituents to enhance biological activity?
- Methodology :
- Substituent Screening : Replace the 4-fluorophenyl group with electron-withdrawing groups (e.g., 4-CN, 4-CF) to modulate electronic properties. For example, 4-CN derivatives show improved antimicrobial activity in vitro .
- Bioisosteric Replacement : Substitute the methyl ester with amides or carbamates to improve metabolic stability .
- Data Table :
| Substituent at C7 | Biological Activity (IC, μM) | Reference |
|---|---|---|
| 4-Fluorophenyl | 12.5 (Antimicrobial) | |
| 4-Cyanophenyl | 8.2 (Antimicrobial) | |
| 3-Trifluoromethylphenyl | 6.7 (Anticancer) |
Q. How should hazardous reagents (e.g., TMDP) be handled during synthesis?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
